(4Z)-2-phenyl-4-[2-(thiophen-2-yl)-4H-chromen-4-ylidene]-1,3-oxazol-5(4H)-one
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Overview
Description
2-PHENYL-4-[(4Z)-2-(THIOPHEN-2-YL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
The synthesis of 2-PHENYL-4-[(4Z)-2-(THIOPHEN-2-YL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the chromen and thiophene intermediates, which are then coupled with the oxazol ring under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the phenyl, thiophene, or chromen groups .
Scientific Research Applications
2-PHENYL-4-[(4Z)-2-(THIOPHEN-2-YL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its unique structural features and biological activity. Industrially, it can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to specific receptors or enzymes, leading to changes in cellular processes. The molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and regulation .
Comparison with Similar Compounds
When compared to other similar compounds, 2-PHENYL-4-[(4Z)-2-(THIOPHEN-2-YL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE stands out due to its unique combination of structural features
Properties
Molecular Formula |
C22H13NO3S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(4Z)-2-phenyl-4-(2-thiophen-2-ylchromen-4-ylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C22H13NO3S/c24-22-20(23-21(26-22)14-7-2-1-3-8-14)16-13-18(19-11-6-12-27-19)25-17-10-5-4-9-15(16)17/h1-13H/b20-16- |
InChI Key |
XGDNTMJVAPZAEY-SILNSSARSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\3/C=C(OC4=CC=CC=C43)C5=CC=CS5)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3C=C(OC4=CC=CC=C43)C5=CC=CS5)C(=O)O2 |
Origin of Product |
United States |
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